2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide
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Description
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C18H21ClFN3O2S and its molecular weight is 397.89. The purity is usually 95%.
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Scientific Research Applications
Angiotensin II Receptor Antagonists
Research on similar compounds, such as nonpeptide angiotensin II receptor antagonists, has shown potential in treating hypertension. These compounds, including N-(biphenylylmethyl)imidazoles, demonstrate potent antihypertensive effects upon oral administration (Carini et al., 1991).
Anti-inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives, closely related to the compound , have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds have shown promising results in tests such as carrageenan-induced rat paw edema and writhing tests in mice (Khalifa & Abdelbaky, 2008).
Unusual Synthesis Mechanisms
Studies have also explored unusual synthesis mechanisms involving similar compounds. For example, research on 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine revealed insights into unique synthesis pathways (Jha, 2005).
Potential in PET Studies
Compounds like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, have been labeled with 18F for clinical PET studies. This showcases the potential of similar compounds in imaging and diagnostic applications (Iwata et al., 2000).
Antipsychotic Potential
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar, has indicated potential antipsychotic properties. These compounds have shown to reduce spontaneous locomotion in mice and did not bind to D2 dopamine receptors, suggesting a unique mechanism of action (Wise et al., 1987).
Metabolic Stability in Drug Development
Investigations into compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide have been conducted to improve metabolic stability, a crucial aspect in the development of pharmaceuticals (Stec et al., 2011).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure analysis of similar compounds, providing essential insights into their molecular structure and potential interactions (Banu et al., 2014).
Properties
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2S/c19-15-6-3-7-16(20)14(15)11-26-18-21-8-13(10-24)23(18)9-17(25)22-12-4-1-2-5-12/h3,6-8,12,24H,1-2,4-5,9-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPZEQVNWTZPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=C(C=CC=C3Cl)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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